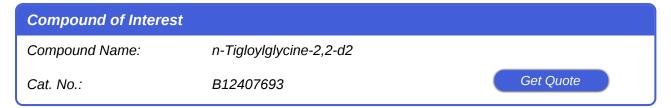




Technical Guide: n-Tigloylglycine-2,2-d2 (CAS: 1219806-44-6)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **n-Tigloylglycine-2,2-d2**, a deuterated form of the endogenous metabolite n-Tigloylglycine. This document consolidates available data on its chemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its relevance in metabolic pathways.

Core Chemical Data

n-Tigloylglycine-2,2-d2 is a stable isotope-labeled version of n-Tigloylglycine, an acylglycine that serves as a biomarker for certain metabolic disorders. The deuterium labeling at the 2,2-position of the glycine moiety makes it a valuable internal standard for mass spectrometry-based quantitative analysis.



Property	Value	Source
CAS Number	1219806-44-6	N/A
Molecular Formula	C7H9D2NO3	[1]
Molecular Weight	159.18 g/mol	[1]
IUPAC Name	2,2-dideuterio-2-[(E)-2- methylbut-2-enoylamino]acetic acid	N/A
SMILES	C/C=C(\C)/C(=O)NC(C(=O)O) ([2H])[2H]	N/A
InChI Key	WRUSVQOKJIDBLP- SUXURBFVSA-N	N/A
Unlabeled CAS	35842-45-6	N/A
Unlabeled Formula	C7H11NO3	
Unlabeled Mol. Weight	157.17 g/mol	

Physicochemical Properties of n-Tigloylglycine (Unlabeled)

Quantitative data for the deuterated compound is not readily available. The following data for the unlabeled n-Tigloylglycine can be used as a close approximation.



Property	Value	Method	Source
Water Solubility	7.52 g/L	ALOGPS	
logP	0.33	ALOGPS	
pKa (Strongest Acidic)	4.09	ChemAxon	
Polar Surface Area	66.4 Ų	ChemAxon	
Solubility in DMSO	Sparingly soluble (1- 10 mg/ml)	Experimental	[2]
Solubility in Ethanol	Soluble (≥10 mg/ml)	Experimental	[2]
Solubility in PBS (pH 7.2)	Soluble (≥10 mg/ml)	Experimental	[2]

Spectral Data: 1H and 13C NMR of n-Tigloylglycine (Unlabeled)

The following nuclear magnetic resonance data for unlabeled n-Tigloylglycine can be used as a reference for the characterization of its deuterated analog. The absence of signals corresponding to the C2-protons in the 1H NMR spectrum would be indicative of successful deuteration.



Nucleus	Chemical Shift (ppm)	Multiplicity	Solvent	Frequency	Source
¹ H	6.47 - 6.52	m	Water (pH 7.0)	500 MHz	[1]
3.80 - 3.81	m	Water (pH 7.0)	500 MHz	[1]	
1.84	S	Water (pH 7.0)	500 MHz	[1]	_
1.76 - 1.78	m	Water (pH 7.0)	500 MHz	[1]	
13 C	136.12	-	Water (pH 7.0)	600 MHz	[1]
46.16	-	Water (pH 7.0)	600 MHz	[1]	
15.96	-	Water (pH 7.0)	600 MHz	[1]	_
14.20	-	Water (pH 7.0)	600 MHz	[1]	

Experimental Protocols Synthesis of n-Tigloylglycine-2,2-d2

A plausible method for the synthesis of **n-Tigloylglycine-2,2-d2** involves the acylation of commercially available glycine-2,2-d2. An alternative approach, based on H/D exchange of the α -carbon hydrogen atoms of n-Tigloylglycine, is also presented.

Method 1: Acylation of Glycine-2,2-d2

 Activation of Tiglic Acid: Tiglic acid is converted to its more reactive acyl chloride or activated ester. For example, tiglic acid can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) to form tigloyl chloride.



- Coupling Reaction: Glycine-2,2-d2 is dissolved in a suitable basic aqueous or organic solvent (e.g., a mixture of dioxane and water with sodium hydroxide, or a polar aprotic solvent like dimethylformamide (DMF) with a non-nucleophilic base like triethylamine).
- The tigloyl chloride solution is added dropwise to the glycine-2,2-d2 solution at a controlled temperature (typically 0 °C to room temperature).
- Work-up and Purification: After the reaction is complete, the mixture is acidified with a dilute
 acid (e.g., 1M HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).
 The organic layer is then washed, dried, and the solvent is evaporated. The crude product
 can be purified by recrystallization or column chromatography.

Method 2: H/D Exchange

This method is adapted from a procedure for deuterium labeling of N-substituted glycines.

- Dissolution: n-Tigloylglycine is dissolved in a deuterated solvent, such as deuterium oxide (D₂O), containing a suitable base to facilitate the exchange of the α-protons. A mild base like sodium bicarbonate or a stronger base like sodium deuteroxide (NaOD) can be used.
- Heating: The solution is heated to promote the H/D exchange. The temperature and reaction time will need to be optimized to achieve high deuterium incorporation without significant degradation of the starting material.
- Monitoring: The reaction can be monitored by ${}^{1}H$ NMR spectroscopy to follow the disappearance of the signal from the α -protons of the glycine moiety.
- Isolation: Once the desired level of deuteration is achieved, the solution is neutralized with a deuterated acid (e.g., DCl in D₂O) and the D₂O is removed under vacuum. The resulting solid is then lyophilized to yield **n-Tigloylglycine-2,2-d2**.

Quantitative Analysis by UPLC-MS/MS

The following is a general protocol for the analysis of acylglycines in biological samples, which can be adapted for **n-Tigloylglycine-2,2-d2**.

• Sample Preparation (Urine):



- A known volume of urine is spiked with a known concentration of n-Tigloylglycine-2,2-d2
 as an internal standard.
- The sample is acidified (e.g., with HCl) and then extracted with an organic solvent such as ethyl acetate.
- The organic extract is evaporated to dryness under a stream of nitrogen.
- The residue is reconstituted in the initial mobile phase for UPLC-MS/MS analysis.
- Chromatographic Conditions:
 - Column: A reverse-phase column (e.g., C18) is typically used.
 - Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency.
 - Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for the detection of acylglycines.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The
 precursor ion (M-H)⁻ of n-Tigloylglycine and a specific product ion are monitored. The
 specific MRM transitions for n-Tigloylglycine-2,2-d2 would need to be determined by
 direct infusion of the synthesized standard.

Metabolic Pathway and Biological Relevance

n-Tigloylglycine is an intermediate in the catabolism of the branched-chain amino acid isoleucine. Elevated levels of tiglylglycine in urine can be indicative of several inborn errors of metabolism.

Isoleucine Catabolism Pathway



The following diagram illustrates the catabolic pathway of isoleucine, highlighting the formation of Tiglyl-CoA, the precursor to n-Tigloylglycine.

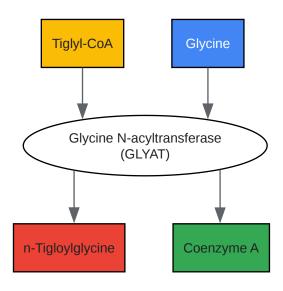


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Caption: Isoleucine catabolism leading to n-Tigloylglycine formation.

Glycine Conjugation Workflow

The formation of n-Tigloylglycine from Tiglyl-CoA is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT). This process is a detoxification pathway that prevents the accumulation of potentially toxic acyl-CoA species.





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Caption: Enzymatic formation of n-Tigloylglycine.

Role in Drug Development and Research

As a stable isotope-labeled internal standard, **n-Tigloylglycine-2,2-d2** is crucial for the accurate quantification of its unlabeled counterpart in biological matrices. This is particularly important in:

- Metabolomics Research: Studying the flux through the isoleucine catabolism pathway and identifying potential metabolic dysregulations.
- Clinical Diagnostics: Developing and validating diagnostic tests for inborn errors of metabolism, such as β-ketothiolase deficiency and propionic acidemia, where urinary tiglylglycine levels are elevated.
- Pharmacokinetic Studies: While not a drug itself, understanding the metabolic pathways
 involving acylglycines can provide insights into the metabolism of drugs that are structurally
 similar or that impact these pathways.

The use of deuterated standards like **n-Tigloylglycine-2,2-d2** helps to correct for matrix effects and variations in instrument response, leading to more reliable and reproducible quantitative results in mass spectrometry-based assays.

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References

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